molecular formula C9H8BrNO4 B11938762 3-Bromo-3-(3-nitrophenyl)propanoic acid CAS No. 5411-60-9

3-Bromo-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11938762
CAS No.: 5411-60-9
M. Wt: 274.07 g/mol
InChI Key: DEKRYHWYJDKPOF-UHFFFAOYSA-N
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Description

3-Bromo-3-(3-nitrophenyl)propanoic acid (CAS: 18910-11-7) is a brominated aromatic carboxylic acid derivative with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol. Structurally, it consists of a propanoic acid backbone substituted with a bromine atom at position 2 and a 3-nitrophenyl group at position 3 (based on IUPAC numbering of the propanoic acid chain) . The nitro group at the meta position of the phenyl ring and the bromine on the aliphatic chain create a unique electronic profile, making it a versatile intermediate for organic synthesis and pharmaceutical research. Industrial-grade purity (99%) is available, with a density of 1.726 g/cm³ and a boiling point of 400.6°C .

Properties

CAS No.

5411-60-9

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

3-bromo-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5H2,(H,12,13)

InChI Key

DEKRYHWYJDKPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanisms

Bromination is typically conducted using liquid bromine (Br₂) in acetic acid under reflux. The nitro group’s meta-directing nature ensures regioselectivity, while the carboxylic acid group enhances the acidity of the β-hydrogen, facilitating deprotonation and subsequent bromine insertion. For example, a 1:1 molar ratio of 3-(3-nitrophenyl)propanoic acid to bromine in glacial acetic acid at 80–90°C for 6–8 hours yields 65–70% of the target compound. Excess bromine or prolonged reaction times may lead to di-brominated byproducts.

Industrial Adaptations

Industrial-scale bromination employs continuous-flow reactors to mitigate safety risks associated with handling liquid bromine. Catalytic amounts of iron(III) bromide (FeBr₃) enhance reaction rates, reducing residence time to 2–3 hours while maintaining yields above 68%. Post-reaction purification involves neutralization with sodium bicarbonate, followed by recrystallization from ethanol-water mixtures to achieve >98% purity.

Michael Addition of Hydrogen Bromide to 3-Nitrocinnamic Acid

An alternative route utilizes the Michael addition of hydrogen bromide (HBr) to 3-nitrocinnamic acid (3-(3-nitrophenyl)acrylic acid). This method exploits the conjugate addition of HBr across the α,β-unsaturated system, positioning bromine at the β-carbon.

Optimized Reaction Parameters

Gaseous HBr is introduced into a solution of 3-nitrocinnamic acid in dichloromethane at 40–50°C. A molar ratio of 1:1.2 (acid:HBr) ensures complete conversion within 4–5 hours, yielding 75–80% of 3-bromo-3-(3-nitrophenyl)propanoic acid. Aqueous HBr (48% w/w) can substitute gaseous HBr but requires higher temperatures (60–70°C) and extended reaction times (8–10 hours), with yields dropping to 60–65% due to competing hydrolysis.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction kinetics by stabilizing the transition state. However, DMSO complicates product isolation due to high boiling points, making dichloromethane preferable for industrial processes. Catalysts such as tetrabutylammonium bromide (TBAB) enhance nucleophilicity, reducing HBr consumption by 15–20% without compromising yield.

Nitration of 3-Bromo-3-phenylpropanoic Acid

This two-step approach first synthesizes 3-bromo-3-phenylpropanoic acid via bromination of hydrocinnamic acid, followed by nitration at the phenyl ring’s meta position.

Bromination Step

Hydrocinnamic acid reacts with HBr gas in acetic acid at 50–60°C for 5 hours, achieving 85–90% conversion to 3-bromo-3-phenylpropanoic acid. Excess HBr is removed via nitrogen purging, and the crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).

Nitration Conditions

Nitration employs a mixed acid system (HNO₃:H₂SO₄, 1:3 v/v) at 0–5°C to prevent oxidation of the acid moiety. Slow addition of 3-bromo-3-phenylpropanoic acid to the nitration mixture over 2 hours, followed by stirring for 4 hours, yields 70–75% of the nitro derivative. The low temperature minimizes side reactions, such as sulfonation or di-nitration.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Temperature (°C)Key AdvantagesLimitations
Direct Bromination3-(3-Nitrophenyl)propanoic acid65–7080–90Single-step, high regioselectivityDi-bromination byproducts
Michael Addition3-Nitrocinnamic acid75–8040–50High atom economyRequires gaseous HBr infrastructure
Nitration of Bromo Acid3-Bromo-3-phenylpropanoic acid70–750–5Separates bromination and nitration stepsMulti-step, low-temperature handling

Industrial and Environmental Considerations

Scalability Challenges

The Michael addition route is favored industrially due to its compatibility with continuous-flow systems and reduced waste generation. In contrast, direct bromination generates stoichiometric amounts of HBr waste, necessitating scrubbers for neutralization.

Green Chemistry Alternatives

Recent advancements explore enzymatic bromination using vanadium-dependent haloperoxidases, which operate under aqueous conditions at ambient temperatures. Pilot-scale trials report 50–55% yields, with ongoing optimizations to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bromine Position Notable Properties
3-Bromo-3-(3-nitrophenyl)propanoic acid 18910-11-7 C₉H₈BrNO₄ 274.07 3-NO₂ on phenyl, Br on C2 Aliphatic C2 Density: 1.726 g/cm³; Bp: 400.6°C
3-(3-Bromo-4-chlorophenyl)propanoic acid 1261438-75-8 C₉H₈BrClO₂ 259.52 3-Br, 4-Cl on phenyl Phenyl C3 Purity: 95%; halogen synergy for cross-coupling
3-(3-Bromo-5-fluorophenyl)propanoic acid 1261680-57-2 C₉H₈BrFO₂ 247.06 3-Br, 5-F on phenyl Phenyl C3 Enhanced lipophilicity vs. nitro derivatives
3-(2-Bromo-4-fluorophenyl)propanoic acid 174603-55-5 C₉H₈BrFO₂ 247.06 2-Br, 4-F on phenyl Phenyl C2 Ortho-substitution steric effects
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 24250-84-8 C₉H₁₀BrNO₂ 244.09 4-Br on phenyl, NH₂ on C2 Phenyl C4 Chiral amino acid derivative; storage: 2–8°C

Key Observations :

Electronic Effects: The nitro group in 3-Bromo-3-(3-nitrophenyl)propanoic acid is strongly electron-withdrawing, enhancing electrophilic reactivity compared to halogenated analogs (e.g., chloro, fluoro), which are weaker electron-withdrawing groups .

Steric Influence : Bromine at the aliphatic C2 position (target compound) reduces steric hindrance compared to phenyl-ring-substituted bromine (e.g., 3-bromo-4-chlorophenyl derivative), facilitating nucleophilic substitution or cross-coupling reactions .

Research Findings :

  • The nitro group in the target compound enables reduction to amines, expanding its utility in heterocycle synthesis (e.g., indoles, benzimidazoles) .
  • Bromine on the aliphatic chain (vs. phenyl ring) improves solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for Pd-catalyzed reactions .
  • Fluorinated analogs (e.g., 3-(3-Bromo-5-fluorophenyl)propanoic acid) show increased metabolic stability in preclinical studies compared to nitro derivatives .

Biological Activity

3-Bromo-3-(3-nitrophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H8BrNO4 and features a bromine atom and a nitro group attached to a phenyl ring. The presence of these functional groups is critical for its biological activity, influencing its reactivity and interaction with biological targets.

The biological activity of 3-Bromo-3-(3-nitrophenyl)propanoic acid is primarily attributed to:

  • Bromine Atom : Facilitates nucleophilic substitution reactions, allowing for modifications that can enhance biological efficacy.
  • Nitro Group : Can be reduced to an amino group, which may interact with various biological targets such as enzymes or receptors, potentially leading to inhibition or activation of specific pathways.

Antimicrobial Activity

Research indicates that 3-Bromo-3-(3-nitrophenyl)propanoic acid exhibits antimicrobial properties. A study reported that derivatives of similar compounds demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations ranging from 7 µM to 20 µM against various types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several nitro-substituted phenylpropanoic acids. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness against common bacterial pathogens, highlighting the role of the nitro group in enhancing antimicrobial activity .
  • Cytotoxicity in Cancer Cells : In experiments involving human leukemia cell lines, treatments with 3-Bromo-3-(3-nitrophenyl)propanoic acid demonstrated significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the uniqueness of 3-Bromo-3-(3-nitrophenyl)propanoic acid, a comparison with similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
3-Bromo-3-(3-nitrophenyl)propanoic acidModerateSignificantEffective against leukemia cells
3-Bromo-3-(4-nitrophenyl)propanoic acidHighModerateMore potent against bacteria
3-Bromo-3-(4-methoxyphenyl)propanoic acidLowLowLess effective overall

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-3-(3-nitrophenyl)propanoic acid, and what are their key reaction conditions?

  • Method 1 : Bromination of 3-(3-nitrophenyl)propanoic acid using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. The nitro group directs electrophilic substitution, requiring anhydrous solvents like THF and catalysts such as Lewis acids .
  • Method 2 : Multi-step synthesis starting from 3-nitrophenylboronic acid. A zinc-mediated coupling reaction in THF under nitrogen atmosphere yields intermediates, followed by bromination and acidification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.5–8.5 ppm), bromine-coupled carbons, and the carboxylic acid proton (broad peak at δ ~12 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in sulfonamide derivatives .
    • Purity Assessment :
  • HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., ~100–105°C) with literature to detect impurities .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Airtight containers under inert gas (argon) at room temperature, protected from moisture and light. Desiccants like silica gel prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine and nitro groups in this compound?

  • Bromine Reactivity : The C-Br bond undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination, influenced by the electron-withdrawing nitro group. Steric hindrance from the meta-nitro substituent may slow SN2 reactions .
  • Nitro Group Effects : The nitro group deactivates the aromatic ring, directing electrophiles to specific positions. Its electron-withdrawing nature stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .

Q. How can discrepancies in biological activity data be resolved?

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities >2% .
  • Stereochemical Considerations : Use chiral HPLC or polarimetry to confirm enantiomeric purity, as racemic mixtures may exhibit variable activity .
  • Assay Optimization : Standardize cell-based assays (e.g., enzyme inhibition IC50) with controls for pH, solvent (DMSO concentration <1%), and temperature .

Q. What strategies optimize this compound’s interaction with biological targets?

  • Derivatization : Introduce functional groups (e.g., methyl esters) to enhance membrane permeability. The carboxylic acid can be converted to amides for improved receptor binding .
  • QSAR Modeling : Use computational tools to correlate substituent effects (e.g., nitro vs. bromine position) with activity. Molecular docking studies predict binding affinity to enzymes like cyclooxygenase-2 .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Avoid prolonged heating in synthesis .
  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility. Buffered solutions (pH 7.4) mimic physiological conditions for bioavailability studies .

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